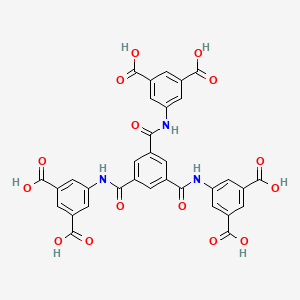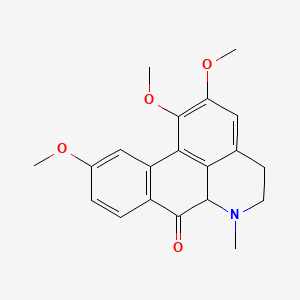
1,2,10-Trimethoxy-7-oxoaporphine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,10-Trimethoxy-7-oxoaporphine is an aporphine alkaloid, a class of naturally occurring chemical compounds. These compounds are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The structure of this compound includes three methoxy groups and a ketone group, which contribute to its unique chemical behavior and biological activity .
準備方法
Synthetic Routes and Reaction Conditions
1,2,10-Trimethoxy-7-oxoaporphine can be synthesized through various classical column chromatographic methods. The structure elucidation is primarily based on spectroscopic analysis, such as UV, NMR, and HR-ESI-MS . The synthetic route typically involves the extraction of the compound from natural sources, followed by purification and structural confirmation.
Industrial Production Methods
Industrial production of this compound is not well-documented, but it likely involves large-scale extraction from plant sources, followed by purification using chromatographic techniques. The process would require optimization to ensure high yield and purity of the compound.
化学反応の分析
Types of Reactions
1,2,10-Trimethoxy-7-oxoaporphine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include derivatives with altered functional groups, which can exhibit different biological activities. For example, oxidation can introduce additional ketone groups, while reduction can convert ketones to alcohols.
科学的研究の応用
1,2,10-Trimethoxy-7-oxoaporphine has several scientific research applications:
Chemistry: It is used as a model compound for studying the reactivity of aporphine alkaloids and their derivatives.
Biology: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
作用機序
The mechanism of action of 1,2,10-Trimethoxy-7-oxoaporphine involves targeting microtubules and mitochondria. The compound promotes tubulin polymerization into microtubules, disrupting the microtubule cytoskeleton network and causing cell cycle arrest in the G2/M phase. It also impairs mitochondrial bioenergetic function by causing ATP depletion and mitochondrial membrane depolarization. These effects lead to the activation of caspase-3 and caspase-9, triggering mitochondria-dependent apoptosis pathways .
類似化合物との比較
Similar Compounds
1,2,3-Trimethoxy-4,5-dioxo-6a,7-dehydroaporphine: Known for its cytotoxic activity against cancer cells.
8-Hydroxy-1,4,5-trimethoxy-7-oxoaporphine: Exhibits anticancer properties similar to 1,2,10-Trimethoxy-7-oxoaporphine.
Uniqueness
This compound is unique due to its specific combination of methoxy and ketone groups, which contribute to its distinct chemical reactivity and biological activity. Its ability to simultaneously target microtubules and mitochondria sets it apart from other similar compounds .
特性
CAS番号 |
15562-42-2 |
|---|---|
分子式 |
C20H21NO4 |
分子量 |
339.4 g/mol |
IUPAC名 |
1,2,10-trimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-7-one |
InChI |
InChI=1S/C20H21NO4/c1-21-8-7-11-9-15(24-3)20(25-4)17-14-10-12(23-2)5-6-13(14)19(22)18(21)16(11)17/h5-6,9-10,18H,7-8H2,1-4H3 |
InChIキー |
NZCXSMMAVUXISH-UHFFFAOYSA-N |
正規SMILES |
CN1CCC2=CC(=C(C3=C2C1C(=O)C4=C3C=C(C=C4)OC)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


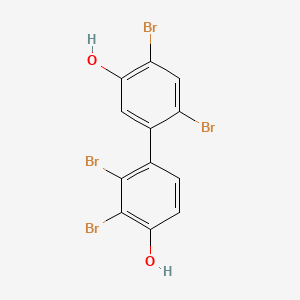


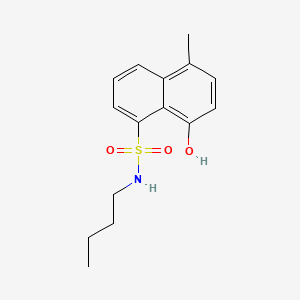
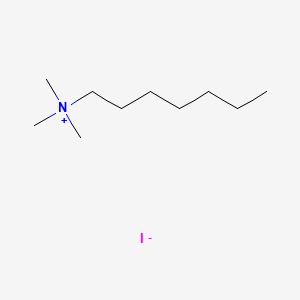

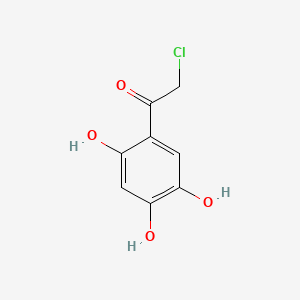
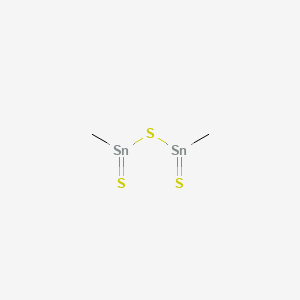
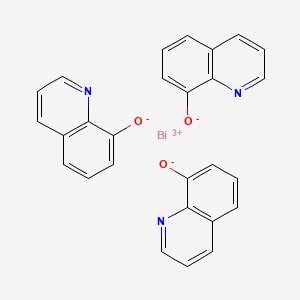

![7-(4-(biphenyl-3-ylmethyl)piperazin-1-yl)benzo[d]oxazol-2(3H)-one methanesulfonate](/img/structure/B13730991.png)
![(3s,3As,5as,5br,10ar,10bs)-3-hydroxy-3a,5b-dimethyl-2,3,3a,4,5,5a,5b,6,7,10,10a,10b-dodecahydrocyclopenta[a]fluoren-8(1h)-one](/img/structure/B13730998.png)

